N-(2-chloro-6-methylphenyl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of N-(2-chloro-6-methylphenyl)acetamide is represented by the linear formula C9H10ClNO . The molecular weight is 183.639 . More detailed structural analysis can be found in related studies .Chemical Reactions Analysis
This compound is closely related to chloroacetamide herbicides. These herbicides undergo metabolism in liver microsomes of rats and humans, involving complex pathways leading to DNA-reactive compounds.Physical and Chemical Properties Analysis
This compound is a colorless solid with a molecular weight of 225.7 g/mol. It has a density of 1.3±0.1 g/cm3 and a boiling point of 349.2±37.0 °C at 760 mmHg .Scientific Research Applications
Herbicide Metabolism and Environmental Impact
Metabolism in Liver Microsomes : A study by Coleman, Linderman, Hodgson, and Rose (2000) investigated the metabolism of chloroacetamide herbicides, which include compounds structurally similar to N-(2-chloro-6-methylphenyl)acetamide, in human and rat liver microsomes. This research is significant for understanding the biotransformation of these herbicides in different species, providing insights into their environmental and health impacts (Coleman et al., 2000).
Soil Interaction and Herbicidal Activity : Another study by Banks and Robinson (1986) examined the reception and activity of chloroacetamide herbicides in soil, affected by factors like wheat straw and irrigation. This research offers insights into how agricultural practices and environmental conditions influence the efficacy and environmental behavior of these herbicides (Banks & Robinson, 1986).
Herbicide Presence in Hydrologic Systems : Kolpin, Nations, Goolsby, and Thurman (1996) explored the presence of acetochlor, a chloroacetamide herbicide, in various hydrologic systems during its first season of use. This research is crucial for assessing the environmental impact and mobility of these herbicides in water systems (Kolpin et al., 1996).
- orption and bioactivity of chloroacetamide herbicides in relation to soil properties, including alachlor and metolachlor, provides a deeper understanding of the interaction between these compounds and various soil types. This knowledge is essential for predicting the environmental fate and efficacy of herbicides like this compound in different agricultural settings (Peter & Weber, 1985).
Detoxification in Plant Seedlings : The study by Breaux (1987) on the initial metabolism of acetochlor in tolerant and susceptible plant seedlings revealed that detoxification is a significant factor in the herbicide's selective phytotoxicity. Understanding the metabolic pathways in various plant species aids in the development of more effective and selective herbicides (Breaux, 1987).
Molecular Structure Analysis : Gowda et al. (2007) conducted a study on the molecular structure of similar compounds, which can be critical for understanding the physical and chemical properties of this compound. Such structural analyses are crucial for the design and development of new herbicides and their derivatives (Gowda et al., 2007).
Comparative Study on Potential Water Pollution : Balinova (1997) conducted a comparative study on the leaching behavior of acetochlor and related compounds, highlighting their potential for water pollution. This research is key to understanding the environmental risk associated with the use of chloroacetamide herbicides and their management (Balinova, 1997).
Biodegradation by Microbial Activity : Wang et al. (2015) investigated the biodegradation of acetochlor by the cytochrome P450 system in Rhodococcus sp. Strain T3-1. This study provides insights into the microbial degradation of chloroacetamide herbicides, which is important for developing strategies to mitigate their environmental impact (Wang et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
N-(2-chloro-6-methylphenyl)acetamide, also known as Acetochlor, is a chloroacetanilide herbicide . Its primary targets are the elongation of C18 and C16 fatty acids species in plants . These fatty acids play a crucial role in the formation of very long-chain fatty acids (VLCFAs), which are essential for the normal growth and development of plants .
Mode of Action
Acetochlor acts by inhibiting the elongation of C18 and C16 fatty acids species to form VLCFAs . This inhibition disrupts the normal growth processes of the plants, leading to their eventual death .
Biochemical Pathways
The primary biochemical pathway affected by Acetochlor is the fatty acid elongation pathway . By inhibiting the elongation of C18 and C16 fatty acids, Acetochlor disrupts the formation of VLCFAs . VLCFAs are crucial components of plant cell membranes and are involved in various cellular processes, including cell division and differentiation . Therefore, the inhibition of VLCFA formation by Acetochlor leads to a disruption of these processes, resulting in the death of the plant .
Pharmacokinetics
It’s known that acetochlor can be applied prior to planting or pre-emergence . Following application to the soil, it is absorbed by the shoots and roots of germinating plants .
Result of Action
The result of Acetochlor’s action is the inhibition of normal plant growth processes, leading to the death of the plant . This is achieved through the disruption of VLCFA formation, which is crucial for cell division, differentiation, and other cellular processes .
Action Environment
Acetochlor’s action, efficacy, and stability can be influenced by environmental factors. Some moisture is required following pre-emergence application, although Acetochlor is more active in dry conditions than other chloroacetanilide herbicides . This suggests that the efficacy of Acetochlor can be influenced by soil moisture levels .
Biochemical Analysis
Biochemical Properties
N-(2-chloro-6-methylphenyl)acetamide plays a role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism. The compound undergoes biotransformation through processes like O-demethylation and benzylic hydroxylation, primarily facilitated by enzymes in the cytochrome P450 family . These interactions are crucial for the compound’s metabolic pathways and its subsequent effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the formation of metabolites with different biochemical properties . These temporal changes are essential for understanding the compound’s behavior in in vitro and in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation. The compound undergoes processes like O-demethylation and benzylic hydroxylation, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s effects on metabolic flux and metabolite levels.
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-3-5-8(10)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGNPYWQUOSOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401019 | |
Record name | N-(2-chloro-6-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21352-09-0 | |
Record name | N-(2-chloro-6-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.